molecular formula C7H5BrCl2O B1282656 1-Bromo-2,3-dichloro-4-methoxybenzene CAS No. 109803-52-3

1-Bromo-2,3-dichloro-4-methoxybenzene

Cat. No.: B1282656
CAS No.: 109803-52-3
M. Wt: 255.92 g/mol
InChI Key: BTRCDLZQISXWHZ-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-4-methoxybenzene is an aromatic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dichloro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,3-dichloro-4-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dichloro-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation of the methoxy group.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.

Major Products:

    Substitution: Formation of substituted benzene derivatives with different functional groups.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of less halogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2,3-dichloro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-4-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The presence of electron-withdrawing halogen atoms and the electron-donating methoxy group influences the reactivity and orientation of the compound in various reactions .

Comparison with Similar Compounds

  • 1-Bromo-2,4-dichloro-4-methoxybenzene
  • 1-Bromo-2,5-dichloro-4-methoxybenzene
  • 1-Bromo-2-chloro-4-methoxybenzene

Uniqueness: 1-Bromo-2,3-dichloro-4-methoxybenzene is unique due to its specific substitution pattern, which affects its chemical reactivity and properties. The combination of bromine, chlorine, and methoxy groups in this particular arrangement provides distinct characteristics compared to other similar compounds.

Properties

IUPAC Name

1-bromo-2,3-dichloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRCDLZQISXWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301335001
Record name 4-Bromo-2,3-dichloro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109803-52-3
Record name 4-Bromo-2,3-dichloro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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